molecular formula C12H21NO2 B13592887 Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Katalognummer: B13592887
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: MSNXMXJXODZQIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-isopropyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents for the reduction of nitriles, oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines, while oxidation reactions can produce ketones or aldehydes. Substitution reactions can introduce various functional groups into the bicyclic structure, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research. In medicinal chemistry, it is used as a bioisostere for meta-substituted benzenes and pyridines, which can improve the metabolic stability and lipophilicity of drug candidates . In organic synthesis, it serves as a versatile building block for the construction of complex molecules. Additionally, its unique structural properties make it a valuable tool for studying the mechanisms of various chemical reactions.

Wirkmechanismus

The mechanism of action of ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can also act as a ligand for certain receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared to other similar compounds such as 3-azabicyclo[3.1.0]hexane derivatives and 3-substituted 6-azabicyclo[3.1.1]heptanes These compounds share similar structural features but differ in their specific substituents and functional groups The unique combination of the isopropyl group and the ethyl ester in ethyl 5-isopropyl-3-azabicyclo[31

List of Similar Compounds:
  • 3-Azabicyclo[3.1.0]hexane derivatives
  • 3-Substituted 6-azabicyclo[3.1.1]heptanes

These compounds are often used as analogs in drug design and organic synthesis due to their similar structural properties and reactivity.

Eigenschaften

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

ethyl 5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-4-15-10(14)12-5-11(6-12,9(2)3)7-13-8-12/h9,13H,4-8H2,1-3H3

InChI-Schlüssel

MSNXMXJXODZQIZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C12CC(C1)(CNC2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.